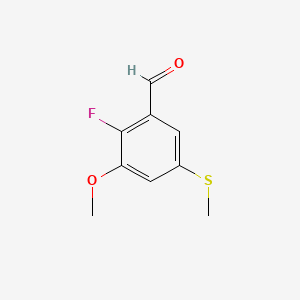![molecular formula C22H21NO4S2 B14759163 Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thieno3,2-dbenzazepine core, followed by the introduction of the ethyl ester and sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes
科学研究应用
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate can be compared with other similar compounds, such as:
- Thieno3,2-dbenzazepine derivatives : These compounds share the same core structure but differ in the functional groups attached to the ring system.
- Sulfonyl-containing compounds : These compounds contain the sulfonyl group and may have similar chemical reactivity and biological activity.
- Ethyl ester derivatives : These compounds contain the ethyl ester group and may be used in similar synthetic and industrial applications.
The uniqueness of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C22H21NO4S2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate |
InChI |
InChI=1S/C22H21NO4S2/c1-3-27-22(24)20-14-16-12-13-23(19-7-5-4-6-18(19)21(16)28-20)29(25,26)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3 |
InChI 键 |
BVGPCZOOBZKZDF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(CC2)S(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


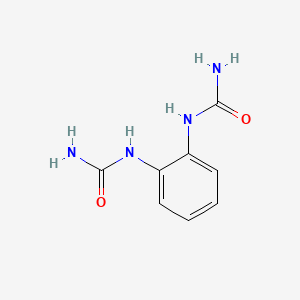
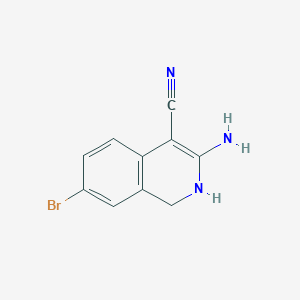
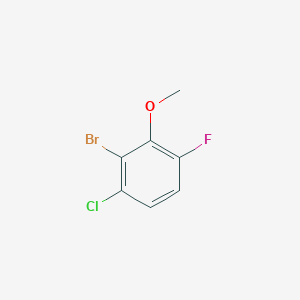
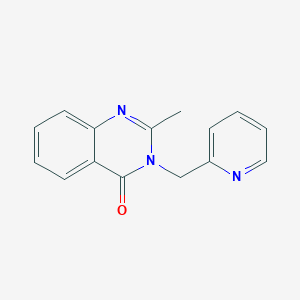

![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
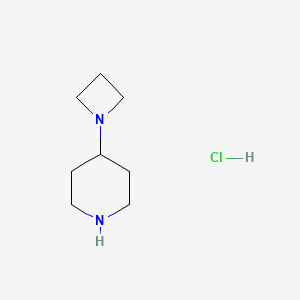

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)
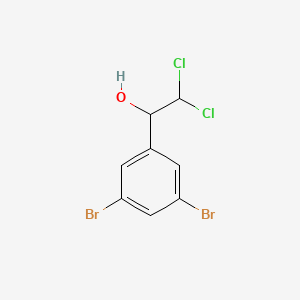
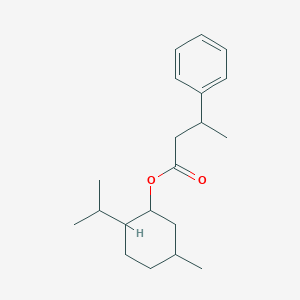
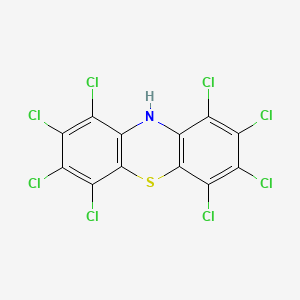
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
